molecular formula C21H11BrClN3O2S B12138850 (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12138850
M. Wt: 484.8 g/mol
InChI Key: KTMYYLUUZYUURR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a furan ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a substitution reaction using a chlorinated precursor.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, resulting in the formation of corresponding reduced products.

    Substitution: The compound can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-bromophenyl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-bromophenyl)-5-{[5-(2-methylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H11BrClN3O2S

Molecular Weight

484.8 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11BrClN3O2S/c22-15-7-3-1-5-13(15)19-24-21-26(25-19)20(27)18(29-21)11-12-9-10-17(28-12)14-6-2-4-8-16(14)23/h1-11H/b18-11-

InChI Key

KTMYYLUUZYUURR-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.